3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(5-phenylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQQGPFJSPSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926240-48-4 | |
| Record name | 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a substituted pyrazole with a benzoic acid derivative. One common method involves the condensation of 5-phenyl-1H-pyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid has applications in various scientific fields, particularly in the synthesis of antibacterial agents . Research indicates its potential in drug development due to the therapeutic properties of pyrazole derivatives .
Scientific Research Applications
Antimicrobial Research:
- Pyrazole Derivatives as Antibacterial Agents A number of novel pyrazole derivatives have been synthesized, and several of these compounds are potent antibacterial agents with minimum inhibitory concentrations as low as 0.5 μg/mL . Human cell lines were tolerant to these lead compounds, and they showed negligible hemolytic effects at high concentrations . These bactericidal compounds are very effective against bacterial growth in both planktonic and biofilm contexts .
- Inhibition of Bacterial Growth this compound derivatives have demonstrated activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as sub μg/mL concentrations . These compounds have shown promise in inhibiting biofilm formation and eradicating pre-formed biofilms .
- ** ضدPersisters** Potent compounds are more effective against persisters than positive controls . In multiple passage studies, bacteria developed little resistance to these compounds (no more than 2 × MIC) . The plausible mode of action of the lead compounds is the permeabilization of the cell membrane determined by flow cytometry and protein leakage assays .
Synthesis and Development:
- Synthesis of Pyrazole-Derived Anilines Target compounds are synthesized using established procedures, with pyrazole-derived aldehydes as starting materials, which are synthesized on a multigram scale as described previously . Reductive amination of these aldehydes with commercially available anilines affords the target compounds in very good yields .
- Trifluoromethylphenyl-Substituted Pyrazole Derivatives Trifluoromethylphenyl-substituted pyrazole derivatives are potent antibacterial agents with specific activity against Gram-positive bacteria . The trifluoromethyl group improves the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
OLED Materials
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid with structurally analogous pyrazole derivatives, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings
Substituent Position Matters : Moving the benzoic acid group from the 3- to 4-position (e.g., 4-(3-tert-butyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid ) increases steric hindrance, reducing binding affinity in enzyme assays but improving thermal stability .
Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid ) exhibit enhanced reactivity in electrophilic substitutions, useful in prodrug design .
Hydrogen-Bonding Capacity : Hydroxy and methoxy groups (e.g., 3-(4-hydroxy-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid ) improve solubility and target engagement in kinase inhibitors .
Boron-Containing Analogues : Compounds like 2-(MIDA-boryl)-2-(5-phenyl-1H-pyrazol-1-yl)acetic acid serve as versatile intermediates in cross-coupling reactions, expanding utility in materials synthesis .
Biological Activity
3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a pyrazole moiety linked to a benzoic acid structure, which is known to influence its biological properties. The synthesis typically involves reactions that yield various derivatives, allowing for structure-activity relationship (SAR) studies to optimize efficacy against specific pathogens or cancer types.
Antimicrobial Properties
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Several derivatives have shown low MIC values, indicating potent antibacterial effects. For instance, compounds related to this structure have demonstrated MIC values as low as 0.5 µg/mL against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | S. aureus |
| Derivative A | 2 | P. aeruginosa |
| Derivative B | 1 | Enterococcus faecalis |
These compounds have been shown to disrupt bacterial biofilms and inhibit fatty acid biosynthesis, further contributing to their antibacterial mechanisms .
Anticancer Activity
The pyrazole scaffold is also noted for its anticancer properties. Various studies have reported that compounds containing the 1H-pyrazole structure can inhibit the proliferation of multiple cancer cell lines.
- Cell Lines Tested : Notable activity has been observed against lung, colorectal, and breast cancer cell lines such as MDA-MB-231 and HepG2 .
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Breast Cancer (MDA-MB-231) | 15 | |
| Liver Cancer (HepG2) | 10 | |
| Colorectal Cancer | 12 |
The mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase, which are critical for inhibiting tumor growth .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- In Vivo Studies : Research involving C. elegans models demonstrated that these compounds could effectively rescue organisms from bacterial infections, showcasing their potential therapeutic applications .
- Mechanistic Studies : Advanced techniques such as CRISPRi were employed to elucidate the mode of action of these compounds, revealing their role as fatty acid biosynthesis inhibitors .
Q & A
Q. What are the validated synthetic routes for 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid, and how can purity be confirmed?
The synthesis typically involves cyclocondensation of phenylhydrazine with a β-ketoester intermediate, followed by hydrolysis to yield the carboxylic acid group. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by alkaline hydrolysis . Purity is confirmed using elemental analysis (e.g., C, H, N percentages within ±0.4% of theoretical values) and spectroscopic methods such as -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and pyrazole protons at δ 6.5–7.0 ppm) .
Q. How can the molecular structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic techniques is employed:
- IR spectroscopy : Confirms the presence of carboxylic acid (O–H stretch ~2500–3000 cm, C=O stretch ~1680–1700 cm) and pyrazole ring (C=N stretch ~1500–1600 cm) .
- NMR spectroscopy : -NMR identifies aromatic and pyrazole proton environments, while -NMR distinguishes carbonyl carbons (~170 ppm) and pyrazole carbons (~140–160 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., C–N bond lengths ~1.34 Å in pyrazole rings) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies arise during refinement of this compound structures, and how are they resolved?
Discrepancies in crystallographic data (e.g., high R-factors or anomalous thermal parameters) may stem from:
Q. What strategies optimize the regioselective synthesis of pyrazole derivatives like this compound?
Regioselectivity in pyrazole formation is controlled by:
- Reagent choice : Electron-deficient β-ketoesters favor 1,3-dipolar cycloaddition at the less hindered position .
- Catalytic additives : Protic acids (e.g., acetic acid) enhance regioselectivity by stabilizing transition states .
- Temperature modulation : Lower temperatures (<80°C) reduce side reactions, improving yield (>70%) .
Q. How do substituent variations on the phenyl ring affect the biological activity of this compound?
Antimicrobial studies on analogs show:
- Electron-withdrawing groups (e.g., –F, –Cl) enhance activity against Acinetobacter baumannii (MIC: 4–8 µg/mL) by increasing membrane permeability .
- Hydrophobic substituents (e.g., –CH) improve binding to bacterial efflux pump targets .
Contradictions in activity data across studies may arise from differences in bacterial strains or assay protocols (e.g., broth microdilution vs. agar diffusion) .
Q. What computational methods predict the acid dissociation constant (pKa) of this compound?
pKa prediction involves:
Q. How can LC-MS be utilized to analyze degradation products of this compound under accelerated stability conditions?
- Sample preparation : Expose the compound to 40°C/75% RH for 4 weeks .
- LC-MS parameters : Use a C18 column, 0.1% formic acid in HO/ACN gradient, and ESI+ mode. Major degradation products include decarboxylated pyrazole (m/z 235) and hydroxylated derivatives (m/z 279) .
Data Contradiction Analysis
Q. How to reconcile conflicting antimicrobial activity reports for structurally similar pyrazole-carboxylic acids?
Discrepancies may arise from:
- Bioassay variability : Standardize protocols using CLSI guidelines for MIC determination .
- Structural nuances : Compare substituent electronic effects via Hammett plots to isolate activity trends .
- Synergistic effects : Evaluate combination therapies to account for adjuvant interactions .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for this compound
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| -NMR (DMSO-d) | δ 8.10 (s, 1H, pyrazole), 7.85–7.20 (m, 9H, Ar–H) | |
| IR (KBr) | 1685 cm (C=O), 1540 cm (C=N) | |
| X-ray Diffraction | Space group P/c, Z = 4 |
Q. Table 2. Antimicrobial Activity of Pyrazole Derivatives
| Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
|---|---|---|---|
| –H | 16 | 32 | |
| –F | 8 | 16 | |
| –Cl | 4 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
